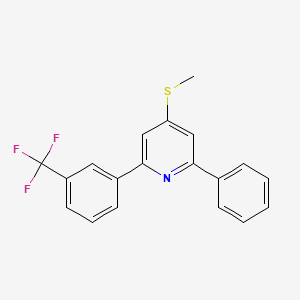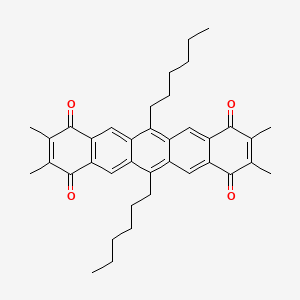
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is a complex organic compound with a unique structure characterized by a cyclooctadecane ring substituted with four methyl groups and two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by methylation and oxidation steps to introduce the methyl groups and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclooctadecane-1,2-dione: Lacks the methyl substitutions, resulting in different chemical and physical properties.
3,3,18,18-Tetramethylcyclooctadecane:
Uniqueness
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is unique due to the presence of both methyl groups and ketone functionalities, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
139176-07-1 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3,3,18,18-tetramethylcyclooctadecane-1,2-dione |
InChI |
InChI=1S/C22H40O2/c1-21(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(3,4)20(24)19(21)23/h5-18H2,1-4H3 |
InChI Key |
AGJRLWIJQUQEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCCCCCCCC(C(=O)C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


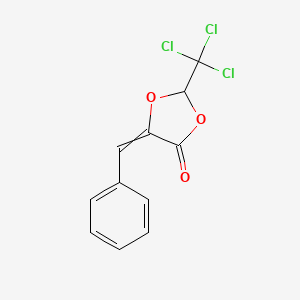
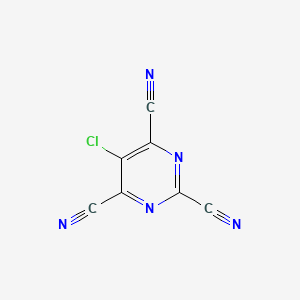
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
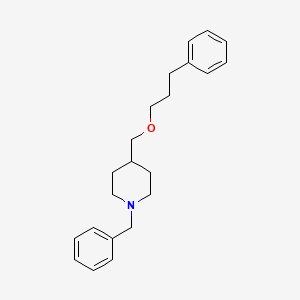
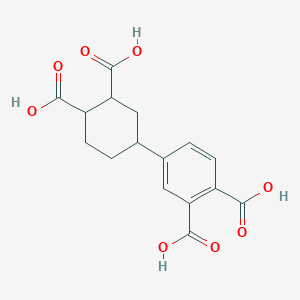

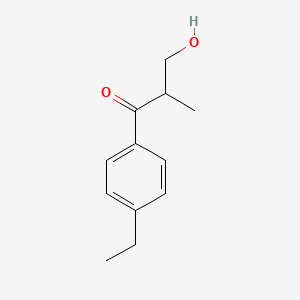
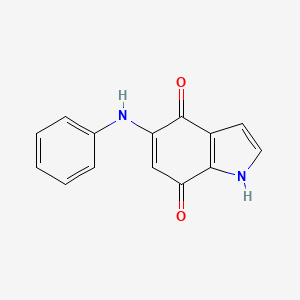
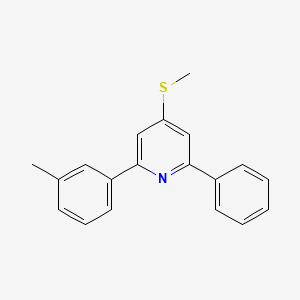
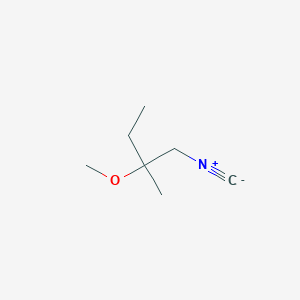
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
